molecular formula C15H12ClN3OS B2419905 2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-52-6

2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2419905
CAS RN: 896326-52-6
M. Wt: 317.79
InChI Key: CBUFTFDYMXSPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines, which are structurally similar to the compound , have been summarized and analyzed . These methods are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the

Scientific Research Applications

a. Inhibition of Topoisomerase II: The compound 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one demonstrated inhibitory properties against human topoisomerase II (htIIα). Its IC50 value was 57.6 µM, indicating potential as an anti-cancer agent .

b. EGFR Inhibition: Several 1,3,5-triazine derivatives have shown potent EGFR (epidermal growth factor receptor) inhibitory activity. For instance, one compound achieved an IC50 value of 61 nM, making it a promising candidate for targeted cancer therapy .

Structure Modification and Kinetic Potential

Modifying the s-triazine structure and introducing new substituents allows researchers to fine-tune the inhibitory activity of these compounds. Some derivatives induce cell apoptosis, further emphasizing their potential in cancer therapy .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFTFDYMXSPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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